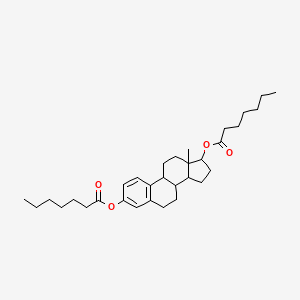

Estra-1(10),2,4-triene-3,17-diyl diheptanoate

Description

Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is primarily used in hormone replacement therapy and other medical applications due to its estrogenic properties. It is known for its ability to mimic the effects of natural estrogen in the body, making it valuable in treating conditions related to estrogen deficiency.

Properties

IUPAC Name |

(3-heptanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O4/c1-4-6-8-10-12-30(33)35-24-15-17-25-23(22-24)14-16-27-26(25)20-21-32(3)28(27)18-19-29(32)36-31(34)13-11-9-7-5-2/h15,17,22,26-29H,4-14,16,18-21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAHZPTYWMWNKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864112 | |

| Record name | Estra-1(10),2,4-triene-3,17-diyl diheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate typically involves the esterification of estradiol with heptanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form estrone derivatives.

Reduction: Reduction reactions can convert it back to estradiol or other reduced forms.

Substitution: The hydroxyl groups can undergo substitution reactions to form different esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Acid chlorides and anhydrides are used for esterification reactions.

Major Products:

Oxidation: Estrone derivatives.

Reduction: Estradiol and its reduced forms.

Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

Chemistry: In chemistry, Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate is used as a reference compound in analytical studies and as a starting material for the synthesis of other estrogenic compounds .

Biology: In biological research, this compound is used to study estrogen receptor interactions and the effects of estrogen on cellular processes. It serves as a model compound to understand the role of estrogens in various physiological and pathological conditions .

Medicine: Medically, Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate is used in hormone replacement therapy for menopausal women and in the treatment of certain cancers, such as breast and prostate cancer. It helps alleviate symptoms associated with estrogen deficiency and provides therapeutic benefits in hormone-responsive cancers .

Industry: In the pharmaceutical industry, this compound is used in the formulation of various estrogenic drugs. It is also employed in the development of new therapeutic agents targeting estrogen receptors .

Mechanism of Action

Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate exerts its effects by binding to estrogen receptors (ERs) in target tissues. Upon binding, it activates the receptor, leading to the transcription of estrogen-responsive genes. This activation results in various physiological effects, such as the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .

Molecular Targets and Pathways:

Estrogen Receptors (ERα and ERβ): The compound primarily targets these receptors, which are distributed in various tissues, including the reproductive organs, bones, and cardiovascular system.

Genomic Pathway: Involves the direct regulation of gene expression by the activated estrogen receptor complex.

Non-Genomic Pathway: Involves rapid signaling events mediated by membrane-bound estrogen receptors.

Comparison with Similar Compounds

Estradiol Valerate: Another ester of estradiol, used similarly in hormone replacement therapy.

Estradiol Benzoate: A shorter-chain ester of estradiol, also used in medical applications.

Estrone: An oxidized form of estradiol with different biological activity.

Uniqueness: Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate is unique due to its specific ester chain length, which affects its pharmacokinetics and duration of action. The heptanoate ester provides a longer duration of action compared to shorter-chain esters like estradiol benzoate, making it suitable for sustained-release formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.